N-(4-(2-((4-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide
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Overview
Description
N-[4-({[(4-CHLOROPHENYL)METHYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]-4-METHOXYBENZAMIDE is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[(4-CHLOROPHENYL)METHYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]-4-METHOXYBENZAMIDE typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzyl chloride reacts with the thiazole derivative.
Carbamoylation: The carbamoyl group is introduced using a carbamoyl chloride reagent under basic conditions.
Methoxybenzamide Formation: The final step involves the coupling of the methoxybenzamide moiety to the thiazole ring through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-({[(4-CHLOROPHENYL)METHYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]-4-METHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorobenzyl chloride in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-[4-({[(4-CHLOROPHENYL)METHYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]-4-METHOXYBENZAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its interactions with biological macromolecules can be studied to understand its potential therapeutic effects.
Medicine
In medicine, the compound could be investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to modulate specific biological pathways makes it a promising candidate for further research.
Industry
Industrially, N-[4-({[(4-CHLOROPHENYL)METHYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]-4-METHOXYBENZAMIDE can be used in the development of new materials with specific properties, such as enhanced durability or resistance to degradation.
Mechanism of Action
The mechanism of action of N-[4-({[(4-CHLOROPHENYL)METHYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]-4-METHOXYBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-2-(4-methoxyphenyl)acetamide
- 4-Chloro-N-(4-methoxyphenyl)benzamide
- N-(4-Chlorophenyl)-4-methoxybenzamide
Uniqueness
N-[4-({[(4-CHLOROPHENYL)METHYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]-4-METHOXYBENZAMIDE is unique due to its combination of a thiazole ring, chlorophenyl group, and methoxybenzamide moiety This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
Molecular Formula |
C20H18ClN3O3S |
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Molecular Weight |
415.9 g/mol |
IUPAC Name |
N-[4-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C20H18ClN3O3S/c1-27-17-8-4-14(5-9-17)19(26)24-20-23-16(12-28-20)10-18(25)22-11-13-2-6-15(21)7-3-13/h2-9,12H,10-11H2,1H3,(H,22,25)(H,23,24,26) |
InChI Key |
RYDPQAWCUPUJIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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